molecular formula C18H17ClN2O3 B11080592 3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

Cat. No.: B11080592
M. Wt: 344.8 g/mol
InChI Key: WZAJBHAJSVSEOS-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyano group, and two ethoxy groups attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-cyano-4,5-diethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of both cyano and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

InChI

InChI=1S/C18H17ClN2O3/c1-3-23-16-9-13(11-20)15(10-17(16)24-4-2)21-18(22)12-6-5-7-14(19)8-12/h5-10H,3-4H2,1-2H3,(H,21,22)

InChI Key

WZAJBHAJSVSEOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)Cl)OCC

Origin of Product

United States

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